6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid are currently unknown
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions
Pharmacokinetics
Its impact on bioavailability is therefore unclear. The compound has a molecular weight of 254.24 , which may influence its absorption and distribution in the body.
Result of Action
Some related compounds have been found to have antibacterial activities , suggesting that this compound may also have potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylisoxazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 5-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the phenyl group at the 3-position provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDIQAZXUABSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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